1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine

Catalog No.
S1487882
CAS No.
138564-61-1
M.F
C17H22N4OS
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]ca...

CAS Number

138564-61-1

Product Name

1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine

IUPAC Name

[2-(2-aminoanilino)-5-methylthiophen-3-yl]-(4-methylpiperazin-1-yl)methanone

Molecular Formula

C17H22N4OS

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C17H22N4OS/c1-12-11-13(17(22)21-9-7-20(2)8-10-21)16(23-12)19-15-6-4-3-5-14(15)18/h3-6,11,19H,7-10,18H2,1-2H3

InChI Key

NVVVXCDSGMPBCB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(S1)NC2=CC=CC=C2N)C(=O)N3CCN(CC3)C

Synonyms

[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl](4-methyl-1-piperazinyl)methanone

Canonical SMILES

CC1=CC(=C(S1)NC2=CC=CC=C2N)C(=O)N3CCN(CC3)C

1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine is a chemical compound characterized by its complex structure, which includes a piperazine ring substituted with a carbonyl group linked to a thienyl moiety and an amino group. This compound is notably recognized as an impurity of Olanzapine, an atypical antipsychotic medication used primarily in the treatment of schizophrenia and bipolar disorder. The presence of this compound in pharmaceutical formulations is of interest due to its potential implications for drug efficacy and safety .

The chemical reactivity of 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine can be analyzed through various organic reactions typical for piperazine derivatives. These may include:

  • Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, potentially forming new derivatives.
  • Acylation Reactions: The carbonyl group can react with nucleophiles, leading to acylated products.
  • Reduction Reactions: The compound may undergo reduction under specific conditions, affecting its biological activity.

These reactions highlight the compound's versatility and potential for further synthetic modifications.

1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine exhibits biological activity primarily through its association with the pharmacological profile of Olanzapine. As an impurity, it may influence the drug's interaction with serotonin (5-HT2) and dopamine (D1/D2) receptors, which are critical in the management of psychiatric disorders. The specific biological effects of this compound are less well-documented compared to its parent drug, but its structural similarity suggests potential neuropharmacological effects .

The synthesis of 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine typically involves multi-step organic synthesis techniques. Common methods may include:

  • Starting Materials: Utilizing 4-methylpiperazine as a base.
  • Formation of Thienyl Moiety: Introducing the thienyl group through electrophilic aromatic substitution or other methods.
  • Carbonyl Introduction: Employing acylation reactions to attach the carbonyl group to the thienyl derivative.
  • Final Coupling: Combining all components through condensation or coupling reactions.

These synthetic pathways require careful control of reaction conditions to yield high-purity products .

The primary application of 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine lies in pharmaceutical research, particularly in studying impurities within Olanzapine formulations. Understanding its properties can aid in:

  • Quality Control: Ensuring the safety and efficacy of pharmaceutical products.
  • Drug Development: Investigating how impurities affect drug action and metabolism.

Additionally, further research may explore its potential as a lead compound for developing new therapeutic agents targeting similar pathways .

Interaction studies involving 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine focus on its binding affinity and functional impact on neurotransmitter receptors. Such studies may include:

  • Receptor Binding Assays: Evaluating how this compound interacts with serotonin and dopamine receptors.
  • Functional Studies: Assessing physiological effects in vitro or in vivo models to determine any pharmacological significance.

These investigations are crucial for understanding how impurities can influence drug action and patient outcomes .

Several compounds share structural characteristics or biological activities with 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine. Notable similar compounds include:

Compound NameStructural FeaturesBiological Activity
OlanzapineAtypical antipsychoticSerotonin/Dopamine receptor antagonist
ClozapineDibenzodiazepine derivativeAntipsychotic with similar receptor profile
QuetiapineAtypical antipsychoticMixed serotonin/dopamine receptor activity

Structural and Functional Significance

The compound’s architecture combines a piperazine ring with a thienyl-aniline backbone, enabling dual interactions with dopamine (D2) and serotonin (5-HT2A) receptors—a hallmark of atypical antipsychotics. The 4-methyl-piperazine moiety enhances solubility and bioavailability, while the thienyl group contributes to aromatic stacking interactions within receptor binding pockets.

Physicochemical Properties

PropertyValueSource
Molecular Formula$$ \text{C}{17}\text{H}{22}\text{N}_4\text{OS} $$
Molecular Weight330.45 g/mol
Melting Point127–128°C
SolubilityChloroform, Methanol
pKa6.72

Synthesis and Impurity Profiling

In olanzapine production, this compound arises as a ring-opening impurity during the reaction of 4-amino-2-methyl-10H-thieno[2,3-b]benzodiazepine with N-methylpiperazine. Its formation is closely monitored under Good Manufacturing Practices (GMP) due to potential impacts on drug efficacy and safety. Patent EP2292624A1 details purification protocols using acid-base extraction and chromatography to reduce impurity levels below 300 ppm.

Key Synthetic Pathways

  • Condensation Reaction:
    $$ \text{4-Amino-2-methyl-10H-thienobenzodiazepine} + \text{N-methylpiperazine} \rightarrow \text{Olanzapine} + \text{Impurity} $$ .
  • Byproduct Formation:Hydrolysis or incomplete ring closure generates the title compound, necessitating rigorous quality control.

The synthesis of 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine necessitates a sophisticated orchestration of organic transformations to achieve both structural specificity and optimal yield. The process typically involves the construction of the thiophene core, strategic functionalization with amino and methyl substituents, and the subsequent coupling to a methylated piperazine ring. Each step in this multi-stage sequence requires careful selection of reagents and conditions to maximize efficiency, minimize byproduct formation, and ensure scalability for industrial applications.

Multi-Step Synthesis Involving Thiophene-Piperazine Hybridization

The central challenge in synthesizing 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine lies in the efficient hybridization of the thiophene and piperazine motifs. This process is typically executed through a series of well-defined steps, beginning with the preparation of the functionalized thiophene intermediate, followed by carbodiimide-mediated coupling to the piperazine derivative, and culminating in selective methylation.

Carbodiimide-Mediated Coupling Strategies

Carbodiimide-mediated coupling is a cornerstone technique for amide bond formation between carboxylic acid and amine functionalities, and it is particularly well-suited for the synthesis of complex hybrid molecules such as the title compound. In this context, the process begins with the activation of the carboxylic acid group on the thiophene core, typically using a carbodiimide reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N,N'-dicyclohexylcarbodiimide. The activated intermediate then reacts with the amine group of the piperazine derivative, resulting in the formation of the key amide linkage [4] [6].

The efficiency of this coupling is influenced by several factors, including the choice of solvent, temperature, and the presence of auxiliary additives such as hydroxybenzotriazole or N-hydroxysuccinimide, which can suppress side reactions and enhance coupling yields. For the synthesis of 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine, it is critical to control the stoichiometry of the reactants and the order of addition to prevent undesired oligomerization or hydrolysis of the activated intermediate.

Recent research has demonstrated that the use of microwave-assisted heating can further accelerate carbodiimide-mediated couplings, reducing reaction times and improving product purity. However, scale-up of such methods requires careful thermal management to avoid decomposition of sensitive functional groups [4].

Selective Methylation Techniques for Piperazine Functionalization

The methylation of the piperazine ring is a pivotal step that imparts the desired pharmacological and physicochemical properties to the final compound. Selective methylation is typically achieved through the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The challenge lies in achieving regioselective mono-methylation at the nitrogen atom of the piperazine ring, as over-alkylation can lead to the formation of di- or tetra-methylated byproducts, complicating purification and reducing overall yield [7].

To address this, several strategies have been developed, including the use of sterically hindered bases, phase-transfer catalysts, or protective group chemistry to temporarily mask one of the nitrogen atoms. For example, the initial protection of one piperazine nitrogen with a tert-butyloxycarbonyl group allows for selective methylation of the unprotected nitrogen, followed by deprotection to yield the desired mono-methylated product. Alternatively, the use of mild methylating agents in the presence of a stoichiometric excess of piperazine can shift the equilibrium toward mono-methylation.

The optimization of methylation conditions is typically guided by analytical monitoring using nuclear magnetic resonance spectroscopy and high-performance liquid chromatography, which enable the quantification of product and byproduct distributions. The choice of solvent, temperature, and reaction time must be carefully balanced to maximize selectivity and minimize the formation of quaternary ammonium salts or other undesired species [6] [7].

Table 1. Summary of Key Synthetic Steps and Conditions

StepReagents/ConditionsTypical Yield (%)Analytical Monitoring
Thiophene core functionalizationElectrophilic aromatic substitution, nitration, etc.60–80Nuclear magnetic resonance, mass spectrometry
Carbodiimide-mediated coupling1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, base70–90High-performance liquid chromatography, nuclear magnetic resonance
Piperazine methylationMethyl iodide or dimethyl sulfate, base50–85Nuclear magnetic resonance, high-performance liquid chromatography
Final purificationChromatography, recrystallization>99 (purity)High-performance liquid chromatography, mass spectrometry

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial-scale production introduces a host of new challenges, particularly in the context of impurity control and purification. The complexity of the synthetic route, the reactivity of intermediates, and the stringent purity requirements for pharmaceutical applications necessitate robust process optimization and quality assurance protocols.

Impurity Formation During Large-Batch Manufacturing

Impurity formation is a critical concern during the scale-up of the synthesis of 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine. The sources of impurities are manifold, including incomplete reactions, side reactions such as over-alkylation or hydrolysis, and the presence of residual starting materials or reagents [5].

During carbodiimide-mediated coupling, for example, the formation of urea byproducts from the decomposition of the carbodiimide reagent can complicate downstream purification. Similarly, the methylation step can yield a mixture of mono- and di-methylated piperazine derivatives, necessitating careful control of reaction conditions and stoichiometry.

Process analytical technologies, such as in-line high-performance liquid chromatography and real-time nuclear magnetic resonance monitoring, are increasingly employed to detect and quantify impurities at various stages of the synthesis. These tools enable rapid feedback and adjustment of reaction parameters to minimize impurity formation and ensure batch-to-batch consistency.

In addition to process-related impurities, the potential for cross-contamination with structurally related compounds or degradation products must be addressed through rigorous equipment cleaning and validation protocols. The implementation of quality by design principles, including the identification of critical process parameters and the establishment of robust control strategies, is essential for successful industrial-scale production.

Table 2. Common Impurities and Their Origins

Impurity TypeSource/Stage of FormationImpact on Product Quality
Urea byproductsCarbodiimide reagent decompositionDifficult to remove, may co-elute during chromatography
Over-methylated piperazineExcess methylating agent, uncontrolled conditionsReduces yield, complicates purification
Unreacted starting materialsIncomplete reactionLowers purity, potential toxicity
Hydrolyzed intermediatesMoisture ingress, prolonged reaction timesFormation of acidic or basic impurities
Cross-contaminantsEquipment, shared facilitiesRegulatory compliance risk

Chromatographic Purification Protocols for Pharmaceutical-Grade Material

The attainment of pharmaceutical-grade purity for 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine necessitates the deployment of advanced chromatographic purification protocols. Given the structural similarity of the target compound to its impurities, high-resolution chromatographic techniques are required to achieve the desired level of separation and purity.

Preparative high-performance liquid chromatography is the method of choice for the final purification of the compound, particularly when stringent impurity specifications must be met. The selection of stationary phase, mobile phase composition, and gradient elution profile is optimized based on the physicochemical properties of the compound and its impurities. Reverse-phase columns, utilizing C18 or phenyl-hexyl stationary phases, are commonly employed due to their ability to separate structurally related aromatic compounds [3] [5].

In cases where impurities possess similar retention characteristics, two-dimensional chromatography or orthogonal purification strategies, such as a combination of normal-phase and reverse-phase chromatography, may be required. The use of mass-directed fraction collection enables the selective isolation of the target compound, further enhancing purity.

Following chromatographic purification, the compound is typically subjected to recrystallization from suitable solvents to remove trace impurities and achieve the desired solid-state form. The purity of the final product is confirmed using a suite of analytical techniques, including high-performance liquid chromatography, nuclear magnetic resonance, and mass spectrometry, with acceptance criteria typically set at greater than 99 percent purity for pharmaceutical applications.

Table 3. Chromatographic Purification Parameters

ParameterTypical Value/RangeRationale
Stationary phaseC18 reverse-phase, phenyl-hexylHigh resolution for aromatic compounds
Mobile phaseWater-acetonitrile with acid modifierEnhances peak shape, suppresses tailing
Flow rate5–20 milliliters per minute (preparative scale)Balances resolution and throughput
DetectionUltraviolet at 254 nanometers, mass spectrometrySensitive detection of aromatic and nitrogen-containing compounds
Fraction collectionMass-directed, time-basedEnsures selective isolation

Thiophene Ring Oxidation Mechanisms

The thiophene ring in 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine undergoes oxidation through multiple mechanistic pathways, each yielding distinct degradation products with characteristic structural features [1] [2] [3] [4].

Sulfur-Centered Oxidation Pathway

The predominant oxidation mechanism involves direct attack at the sulfur atom, leading to the formation of thiophene sulfoxide intermediates [1] [5] [6]. This pathway proceeds through electrophilic oxidation where oxidizing agents such as hydrogen peroxide or cytochrome P450 enzymes transfer oxygen to the sulfur center [3] [7]. The resulting thiophene sulfoxide represents a highly reactive electrophilic intermediate that readily undergoes subsequent transformations [5] [6].

The sulfoxide intermediate exhibits remarkable instability and rapidly undergoes Diels-Alder type dimerization reactions [1] [2]. These dimerization processes yield complex bicyclic structures containing both sulfoxide and sulfone functionalities, with combined yields reaching up to 83% under controlled oxidative conditions [4]. The stepwise oxidation continues with further oxygen transfer to produce the corresponding sulfone as the thermodynamically stable end product [3] [7].

Arene Oxidation Mechanism

A secondary but significant pathway involves oxidation at the carbon-carbon double bonds of the thiophene ring, specifically at the 2,3-position [2] [4]. This mechanism proceeds through the formation of thiophene 2,3-epoxide, a highly reactive intermediate that undergoes rapid rearrangement via a 1,2-hydride shift mechanism [2]. Deuterium labeling studies confirm the involvement of cationic intermediates in this transformation process [2].

The epoxide intermediate undergoes heterolytic ring opening followed by isomerization to yield thiophene-2-one as the primary product [2]. This pathway becomes suppressed in the presence of water, which acts as a competing nucleophile, demonstrating the sensitivity of this mechanism to reaction conditions [2].

Hydroxyl Radical Addition Pathways

Under atmospheric oxidation conditions or in the presence of advanced oxidation processes, hydroxyl radicals initiate degradation through multiple addition sites on the thiophene ring. Computational studies using density functional theory reveal that hydroxyl radical addition occurs preferentially at the α and β carbon positions adjacent to sulfur, with rate constants exhibiting positive temperature dependence and negative pressure dependence.

The hydroxyl radical addition mechanism generates approximately twelve different oxidation products, including thiophene-epoxide, thiophene-ol, thiophene-oxide, oxathiane, and thiophenone derivatives. The reaction proceeds through formation of intermediate radical species that undergo subsequent rearrangement and oxidation steps to yield these diverse product structures.

Identification of Sulfur-Containing Degradants

Primary Sulfur Oxidation Products

The identification and characterization of sulfur-containing degradants require sophisticated analytical approaches due to the reactive nature of many intermediates [5]. Thiophene sulfoxide, the primary oxidation product, presents significant analytical challenges due to its electrophilic reactivity and tendency toward rapid secondary reactions [5] [6].

Mass spectrometric analysis reveals characteristic fragmentation patterns for sulfur-containing degradants. Thiophene sulfoxide exhibits pronounced molecular ion peaks with subsequent loss of oxygen (m/z -16) and sulfur-containing fragments. The sulfone products display more stable molecular ions with characteristic sulfur-oxygen stretching frequencies in infrared spectroscopy around 1150-1350 cm⁻¹.

Secondary Degradation Products

Ring-opening reactions of the thiophene sulfoxide intermediate generate linear sulfur-containing compounds through nucleophilic attack mechanisms [5] [6]. These products include thiol conjugates formed through reaction with endogenous nucleophiles such as glutathione, resulting in mercapturic acid derivatives that can be detected in biological systems [5] [6].

The formation of dimeric products through Diels-Alder reactions creates complex bicyclic structures containing multiple sulfur functionalities [1] [4]. These dimeric products exhibit characteristic mass spectral fragmentation patterns with losses corresponding to sulfur dioxide (m/z -64) and other sulfur-containing fragments.

Analytical Characterization Methods

Nuclear magnetic resonance spectroscopy provides detailed structural information for stable sulfur-containing degradants. ¹H NMR analysis reveals characteristic chemical shifts for protons adjacent to sulfur atoms, with sulfoxide protons appearing downfield compared to the parent thiophene. ¹³C NMR spectroscopy confirms carbon environments adjacent to oxidized sulfur centers.

Gas chromatography-mass spectrometry proves particularly valuable for analyzing volatile sulfur degradation products, including hydrogen sulfide and other small molecular weight sulfur compounds. The technique enables separation and identification of complex mixtures of sulfur-containing degradants formed under thermal stress conditions.

Environmental Stability Profiling Under Accelerated Conditions

Thermal Stress Testing Protocols

Temperature-Dependent Degradation Kinetics

Accelerated thermal stress testing of 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine follows International Conference on Harmonisation guidelines with temperatures ranging from 50°C to 80°C in 10°C increments above standard accelerated conditions. These studies reveal complex degradation kinetics that deviate from simple Arrhenius behavior due to the multi-component nature of the degradation pathways.

Thermogravimetric analysis indicates major decomposition events occurring between 450-650°C under inert atmosphere, with two-stage weight loss observed in oxidative environments. The initial degradation stage involves loss of volatile components and partial oxidation, while the second stage encompasses complete thermal decomposition with formation of sulfur dioxide and other gaseous products.

Solid-State Degradation Mechanisms

Solid-state degradation follows distinct mechanistic pathways compared to solution-phase processes. The crystalline environment restricts molecular mobility and influences the accessibility of reactive sites, leading to surface-initiated degradation phenomena. Fourier transform infrared spectroscopy equipped with thermal analysis capabilities enables real-time monitoring of functional group changes during thermal stress.

The decomposition kinetics in solid dosage forms follow complex mathematical models including zero-order, first-order, and Avrami-Erofeev equations depending on the specific degradation mechanism and environmental conditions. These kinetic models provide essential data for shelf-life prediction and formulation optimization.

Oxidative Stress Testing Methodologies

Hydrogen Peroxide Vapor Exposure

Novel oxidative stress testing employs urea-hydrogen peroxide complex as a source of hydrogen peroxide vapor at elevated temperatures. This methodology provides more relevant conditions for solid dosage forms by exposing only the surface of the pharmaceutical compound to oxidizing conditions. The experimental setup involves placing the test compound and urea-hydrogen peroxide complex in separate containers within a closed system at 30°C.

The hydrogen peroxide vapor method demonstrates superior effectiveness compared to traditional solution-based oxidative stress testing. The vapor exposure technique enables detection of oxidative degradation products that form preferentially at solid-gas interfaces, providing more realistic simulation of storage conditions encountered during pharmaceutical manufacturing and distribution.

Metal-Catalyzed Oxidation Systems

Metal-catalyzed oxidation employing iron or copper ions in combination with hydrogen peroxide generates hydroxyl radicals through Fenton-type reactions. These systems provide more biologically relevant oxidative stress conditions compared to direct hydrogen peroxide exposure. The metal-catalyzed approach enables investigation of oxidative degradation pathways that occur in the presence of trace metal contaminants commonly found in pharmaceutical excipients.

The oxidative susceptibility testing reveals that electron-withdrawing functional groups surrounding the reactive centers destabilize radical intermediates and accelerate degradation processes. Conversely, electron-donating substituents strengthen chemical bonds and provide protection against oxidative attack.

Environmental Condition Simulation

Humidity and Temperature Cycling

Accelerated stability assessment programs combine elevated temperature and humidity conditions to simulate long-term storage effects within compressed timeframes. The testing protocols employ temperatures of 50-80°C with relative humidity ranging from 10-75% over periods of 2-4 weeks. These conditions accelerate chemical degradation while maintaining mechanistic relevance to ambient storage conditions.

The humidity-corrected Arrhenius equation enables prediction of degradation rates under various environmental conditions. Temperature and humidity are continuously monitored and recorded during testing to ensure accurate correlation between accelerated and real-time stability data.

Photostability Testing Requirements

Photostability testing represents an integral component of environmental stress evaluation, following International Conference on Harmonisation Q1B guidelines. The testing employs controlled light exposure using both ultraviolet and visible wavelengths to simulate pharmaceutical storage under various lighting conditions. Light-induced degradation often follows distinct mechanistic pathways compared to thermal or oxidative stress, requiring separate analytical characterization of photodegradation products.

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Dates

Last modified: 04-14-2024

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